molecular formula C20H21N7O B10982108 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10982108
M. Wt: 375.4 g/mol
InChI Key: JSYAOESKFGLYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores: a benzimidazole ring and a tetrazole moiety. The benzimidazole scaffold is a well-known structural isomer of naturally occurring nucleotides, which allows it to interact effectively with various biopolymers, enzymes, and receptors . This motif is present in numerous therapeutic agents, including antiparasitics, antivirals, and antihypertensives, and is extensively investigated for its antitumor properties . The tetrazole ring serves as a versatile bioisostere, most commonly for a carboxylic acid group, due to its similar pKa and spatial distribution of charge . This substitution can significantly enhance metabolic stability, improve membrane penetration, and increase lipophilicity, making it a valuable tool in rational drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds . The primary research value of this compound lies in its potential as a multifunctional scaffold for drug discovery. The pentyl linker between the benzimidazole and the benzamide-tetrazole system provides conformational flexibility, potentially allowing the molecule to adopt the necessary geometry for effective target binding. Researchers can utilize this compound as a critical building block for developing novel enzyme inhibitors, probing protein-ligand interactions, or as a reference standard in the synthesis of libraries focused on these heterocyclic systems. It is particularly relevant for projects targeting diseases where benzimidazole or tetrazole derivatives have shown activity. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H21N7O/c28-20(15-8-3-6-11-18(15)27-14-22-25-26-27)21-13-7-1-2-12-19-23-16-9-4-5-10-17(16)24-19/h3-6,8-11,14H,1-2,7,12-13H2,(H,21,28)(H,23,24)

InChI Key

JSYAOESKFGLYCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

This approach involves independent preparation of the benzimidazole and tetrazole components before coupling. For example, the benzimidazole moiety is synthesized via cyclization of o-phenylenediamine derivatives, while the tetrazole ring is introduced through [2+3] cycloaddition reactions.

Convergent Synthesis

Pre-formed intermediates, such as 5-(1H-benzimidazol-2-yl)pentan-1-amine and 2-(1H-tetrazol-1-yl)benzoic acid, are coupled using peptide-coupling reagents like HATU or EDC·HCl. This method reduces side reactions but requires high-purity intermediates.

Detailed Stepwise Synthesis

Synthesis of the Benzimidazole Moiety

The benzimidazole core is synthesized by refluxing o-phenylenediamine with carbon disulfide in ethanol-water under alkaline conditions (potassium hydroxide), yielding 1H-benzimidazole-2-thiol. Oxidation of this thiol derivative with potassium permanganate in sodium hydroxide produces 1H-benzimidazole-2-sulfonic acid, which is subsequently treated with hydrazine hydrate to form 5-(1H-benzimidazol-2-yl)pentan-1-amine.

Reaction Conditions:

  • Solvent: Ethanol-water (1:1)

  • Temperature: 80–100°C

  • Yield: 60–75% (after purification via recrystallization).

Synthesis of the Tetrazole-Containing Benzamide

The tetrazole ring is introduced via a [2+3] cycloaddition between 2-cyanobenzamide and sodium azide in dimethylformamide (DMF) at 120°C, catalyzed by ammonium chloride. This yields 2-(1H-tetrazol-1-yl)benzoic acid, which is activated as an acyl chloride using thionyl chloride before coupling.

Reaction Conditions:

  • Catalyst: NH₄Cl (10 mol%)

  • Reaction Time: 12–16 hours

  • Yield: 50–65%.

Coupling of Intermediates

The final step involves coupling 5-(1H-benzimidazol-2-yl)pentan-1-amine with 2-(1H-tetrazol-1-yl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 6–8 hours.

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventDCMMaximizes solubility
Coupling ReagentNone requiredReduces cost
Temperature25°CMinimizes decomposition
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane)Purity >95%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF or DCM are preferred for their ability to dissolve both aromatic intermediates and coupling reagents. DCM offers advantages in easy removal via rotary evaporation, while DMF enhances reaction rates but complicates purification.

Catalytic Systems

While some protocols omit catalysts, others employ 4-dimethylaminopyridine (DMAP) to accelerate acylation. For example, adding DMAP (5 mol%) increases yields from 65% to 78% in the coupling step.

Temperature and Time

Mild temperatures (20–30°C) are critical to prevent decomposition of the tetrazole ring. Prolonged reaction times (>12 hours) lead to byproduct formation, particularly hydrolysis of the benzamide bond.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted amines and acyl chloride residues.

  • Recrystallization : Ethanol-water mixtures (2:1) yield crystalline product with >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, tetrazole-H), 7.85–7.45 (m, 8H, aromatic-H), 3.65 (t, 2H, -CH₂-NH-).

  • HRMS : m/z calculated for C₂₀H₂₁N₇O [M+H]⁺: 376.1881; found: 376.1878.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Key AdvantageLimitation
Stepwise Synthesis455Cost-effective intermediatesTime-intensive purification
Convergent Synthesis370High purityExpensive coupling reagents
One-Pot Reaction240Reduced stepsLow yield due to side reactions

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the tetrazole ring under acidic conditions generates 2-aminobenzamide derivatives. This is mitigated by maintaining pH 7–8 during workup.

Intermediate Instability

The 5-(1H-benzimidazol-2-yl)pentan-1-amine intermediate is hygroscopic, requiring storage under nitrogen.

Recent Advances

Microwave-assisted synthesis reduces reaction time for the tetrazole cycloaddition from 12 hours to 30 minutes, achieving 68% yield. Additionally, green solvents like cyclopentyl methyl ether (CPME) show promise in replacing DCM, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions. In refluxing HCl (6M, 100°C), the compound cleaves to form:

  • 5-(1H-benzimidazol-2-yl)pentan-1-amine

  • 2-(1H-tetrazol-1-yl)benzoic acid

Conditions :

Reaction TypeReagentsTemperatureDurationYield
Acidic hydrolysis6M HCl100°C8–12 hrs72–85%
Basic hydrolysis2M NaOH80°C6 hrs68%

Alkylation/Acylation at Heterocyclic Nitrogens

The tetrazole and benzimidazole nitrogens participate in alkylation. For example, treatment with methyl iodide in DMF produces N-methyl-tetrazole and N-methyl-benzimidazole derivatives:

Reaction Scheme :
Compound+CH3IK2CO3,DMFMethylated derivatives\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methylated derivatives}

Key Observations :

  • Tetrazole N1 shows higher reactivity than benzimidazole nitrogens.

  • Steric hindrance from the pentyl chain limits alkylation at the benzimidazole N3 position .

Oxidation Reactions

The tetrazole ring undergoes oxidation with H₂O₂ or KMnO₄ to form intermediates critical for bioactivity modulation:

Oxidizing AgentProductApplication
H₂O₂ (30%)1,2,4-Oxadiazole derivativeEnhances lipophilicity for receptor binding
KMnO₄Carboxylic acid derivativeImproves solubility for formulation

Experimental Data :

  • Oxidation with H₂O₂ (30%, 60°C, 4 hrs) yields 78% oxadiazole product .

  • KMnO₄-mediated oxidation (pH 9, 50°C) achieves 65% conversion.

Cycloaddition and Ring-Opening Reactions

The tetrazole moiety participates in [3+2] cycloadditions with alkynes to form triazoles, a reaction exploited in bioconjugation:

Tetrazole+AlkyneCu(I)Triazole\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole}

Conditions :

  • CuI (10 mol%), DIPEA, rt, 12 hrs → 92% yield.

  • Reaction specificity depends on tetrazole substitution patterns .

Nucleophilic Substitution

The benzamide carbonyl reacts with amines (e.g., hydrazine) to form hydrazides:

Amide+NH2NH2Hydrazide+NH3\text{Amide} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide} + \text{NH}_3

Optimized Protocol :

  • Hydrazine hydrate (excess), ethanol, 70°C, 6 hrs → 88% yield .

Catalytic Hydrogenation

The benzimidazole ring resists hydrogenation, but the pentyl chain undergoes partial saturation under high-pressure H₂:

CatalystConditionsProduct
Pd/C (10%)H₂ (50 psi), MeOH, 24 hrsPartially saturated pentyl chain

Outcome :

  • Reduced lipophilicity alters pharmacokinetic properties.

Metal Complexation

The benzimidazole nitrogen coordinates with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with enhanced stability:

Compound+ZnCl2Zn(II) complex\text{Compound} + \text{ZnCl}_2 \rightarrow \text{Zn(II) complex}

Stoichiometry : 1:1 (metal:ligand) confirmed by Job’s plot .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds similar to this benzimidazole derivative have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin and chloromycin .

Antiparasitic Effects

The compound has shown promise in antiparasitic applications. A related class of benzimidazole derivatives has been evaluated for their anthelmintic activity against Trichinella spiralis, with some compounds achieving over 100% effectiveness in killing parasitic larvae within a specified time frame . This suggests potential for treating parasitic infections in humans and animals.

Anticancer Properties

Studies have explored the anticancer potential of benzimidazole derivatives, including those structurally related to this compound. These compounds have been found to interfere with tubulin polymerization, a crucial mechanism in cancer cell proliferation . In vitro tests against MCF-7 breast cancer cells have indicated moderate antiproliferative activity, highlighting the need for further research into their mechanisms and efficacy.

Immunomodulatory Effects

Another area of interest is the immunomodulatory activity of benzimidazole derivatives. Compounds like BMT-1 have been identified as potential agents that can inhibit the activity of H+/K+-ATPase, suggesting a role in modulating immune responses . This could be particularly relevant in conditions where immune modulation is beneficial.

Case Studies

StudyFindingsImplications
Luo et al., 2021Evaluated antibacterial activity against multiple strains; showed MIC values comparable to standard antibioticsSupports use in developing new antimicrobial agents
Patil et al., 2012Investigated antiulcer properties; found significant ulcer protection in animal modelsPotential application in gastrointestinal disorders
Anastassova et al., 2018Assessed antioxidant effects on rat hepatocytes; demonstrated protective effects against oxidative damageCould lead to applications in liver diseases

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function and leading to cell death. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. These interactions can trigger various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The target compound shares structural motifs with several benzimidazole-based analogs synthesized in recent studies. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Key Substituents / Linkers Molecular Formula Molecular Weight (g/mol) Notable Features Source
N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide Pentyl linker, tetrazole, benzamide C₂₂H₂₅N₇O 403.5 Tetrazole enhances metabolic stability
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (Compound 2) Chloro-benzimidazole, indole-methyl C₂₀H₁₆ClN₃ 333.8 Chlorine enhances lipophilicity
3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (11) Thiazolidinone, chloro-phenyl C₂₂H₁₅Cl₂N₃OS 448.3 Thiazolidinone may modulate kinase activity
N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide (Compound 6) Pyridine-aminoacetamide, no linker C₁₄H₁₂N₆O 288.3 Pyridine enhances metal coordination
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole, bromophenyl C₂₆H₁₉BrN₈O₂S 611.4 Bromine may improve receptor binding
Key Observations:

Heterocyclic Substituents: The tetrazole group distinguishes the target compound from thiazolidinone (Compound 11) or triazole-thiazole (Compound 9c) derivatives. Tetrazoles are known to resist metabolic degradation better than carboxylic acids, suggesting enhanced pharmacokinetics .

Electron-Withdrawing Groups : Chloro and bromo substituents in analogs (e.g., Compound 2, 9c) increase lipophilicity and may enhance membrane permeability but could reduce solubility compared to the target compound’s methyl groups .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of benzimidazole and tetrazole moieties. Its molecular formula is C20H20N7OC_{20}H_{20}N_7O, with a molecular weight of approximately 393.4 g/mol. The structural components include:

  • Benzimidazole ring : Known for its diverse biological activities.
  • Tetrazole group : Often associated with anti-inflammatory and antimicrobial properties.
  • Pentyl chain : Enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors, particularly those involved in inflammatory processes. The compound's interaction with adenosine receptors suggests a role in modulating inflammation and pain pathways.

2. Anti-inflammatory Properties

Studies have shown that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism is critical for its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial effects against various pathogens. The compound's structure suggests it may possess similar properties, potentially acting against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives highlights the importance of substituent position and type on biological activity. The presence of electronegative groups in specific positions can enhance potency, as seen in various analogs .

Compound NameStructural FeaturesBiological Activity
This compoundBenzimidazole and tetrazole moietiesPotential anti-inflammatory, antimicrobial
5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamideSimilar backbone; lacks benzimidazoleAnti-inflammatory
4-Amino-N-(hexyl)-benzenesulfonamideContains sulfonamide instead of tetrazoleAntimicrobial properties

Case Study 1: In Vitro Antibacterial Activity

A study investigated the antibacterial efficacy of various benzimidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In a model of inflammation, compounds similar to this compound were tested for their ability to reduce edema in animal models. Results showed a marked decrease in swelling, suggesting effective anti-inflammatory properties, likely mediated through COX inhibition .

Q & A

Q. What are the established synthetic routes for N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide, and how are purity and yield optimized?

The compound is synthesized via multi-step reactions involving cyclization and condensation. For example:

  • Step 1 : Reacting 5-(1H-benzimidazol-2-yl)pentylamine with activated benzoyl derivatives (e.g., 2-(1H-tetrazol-1-yl)benzoyl chloride) in anhydrous pyridine under reflux conditions .
  • Step 2 : Purification via column chromatography (silica gel, eluent: chloroform/methanol) followed by recrystallization from methanol/water mixtures to achieve >95% purity .
    Key optimization factors : Control of stoichiometry, reaction temperature (70–120°C), and use of catalysts like phosphorus oxychloride to enhance cyclization efficiency .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole N-H/N=N bands (~1450 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions between benzimidazole and tetrazole moieties) critical for molecular packing and stability .
  • Elemental analysis : Validates C, H, N content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers design assays to evaluate bioactivity against targets like glucocorticoid receptors or Hedgehog pathway proteins?

  • In vitro target binding : Use fluorescence polarization assays with recombinant SMO protein (Hedgehog pathway) or glucocorticoid receptor ligand-binding domains. Measure IC₅₀ values via competitive displacement of fluorescent probes (e.g., BODIPY-cyclopamine for SMO) .
  • Cell-based assays : Test antiproliferative effects in Hedgehog-dependent cancer lines (e.g., medulloblastoma DAOY cells) using MTT assays. Include controls with cyclopamine (SMO inhibitor) to validate pathway specificity .
  • In vivo models : Administer compound (10–50 mg/kg, oral/IP) in Ptch1⁺/⁻ mice to assess tumor suppression and toxicity .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use orthogonal methods (e.g., Western blotting for pathway protein validation alongside MTT) .
  • Compound purity : Re-analyze batches via HPLC-MS to exclude impurities (>99% purity required for reproducible IC₅₀) .
  • Solubility issues : Use co-solvents (e.g., DMSO/PEG-400) at non-toxic concentrations (<0.1% DMSO in cell assays) .

Q. What computational strategies predict binding modes and optimize affinity?

  • Molecular docking : Use AutoDock Vina to model interactions between the tetrazole group and SMO’s transmembrane cavity (e.g., hydrogen bonds with Asp384) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of benzimidazole–receptor hydrophobic interactions .
  • QSAR modeling : Corlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity using Random Forest regression .

Q. How are structure-activity relationship (SAR) studies conducted to enhance potency?

  • Substituent variation : Modify the pentyl linker length (C3–C6) to optimize hydrophobic interactions. Shorter chains (C3) reduce activity by ~40% .
  • Heterocycle replacement : Replace tetrazole with triazole to assess metabolic stability. Triazole analogues show 2-fold lower CYP3A4 inhibition .
  • Bioisosterism : Substitute benzimidazole with indole to evaluate π-π stacking. Indole derivatives exhibit comparable SMO binding but improved solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.